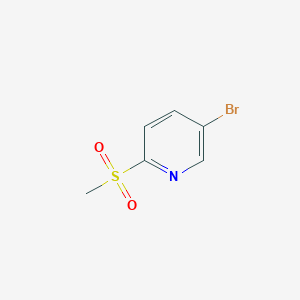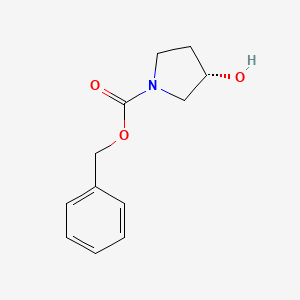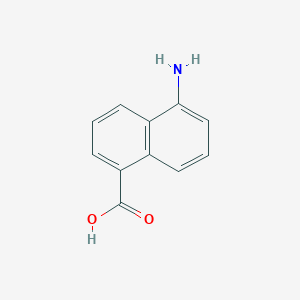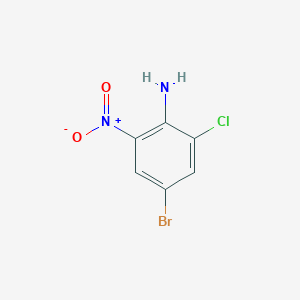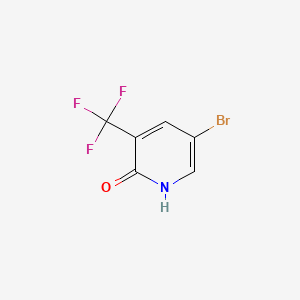
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, also known as 5-bromo-3-(trifluoromethyl)-1,2-dihydropyridin-2-one, is a chemical compound with the molecular formula C6H3BrF3NO . It is primarily used in laboratory settings .
Synthesis Analysis
The synthesis of this compound involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, which leads to the corresponding C-4 acid . It can also be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is represented by the SMILES notation FC(F)(F)C1=CC(Br)=CNC1=O . The InChI Key for this compound is OPLCXLXORZDTMX-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
- Regioselective C-4 Deprotonation : Researchers utilize this compound as a building block for drug synthesis. Specifically, it undergoes regioselective C-4 deprotonation using strong bases like LDA (lithium diisopropylamide) and subsequent trapping with carbon dioxide to yield the corresponding C-4 acid .
Organic Synthesis and Catalysis
- Palladium-Catalyzed α-Arylation : In organic synthesis, 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine serves as a substrate for palladium-catalyzed α-arylation reactions. These reactions involve coupling with aryl halides or arylboronic acids, leading to the formation of valuable products .
Crop Protection and Agrochemicals
- Intermediate for 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) : The compound plays a crucial role in the synthesis of 2,3-DCTF, which is widely used in the production of crop-protection agents. Various synthetic methods have been reported for 2,3,5-DCTF, emphasizing its importance in agrochemical research .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in this system.
Mode of Action
Its structure suggests that it might interact with its targets through hydrogen bonding, given the presence of a hydroxy group .
Result of Action
It’s known to cause skin and eye irritation, as well as respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. For instance, it’s recommended to store the compound in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCXLXORZDTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542096 | |
| Record name | 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76041-79-7 | |
| Record name | 5-Bromo-3-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76041-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)





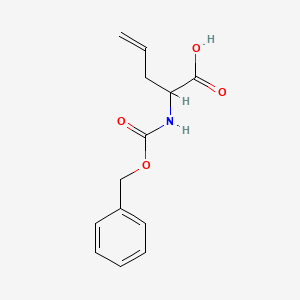
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)
